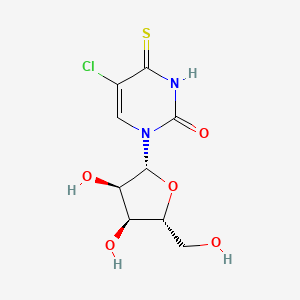
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole: is a synthetic organic compound known for its unique structure and reactivity. This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a trichloromethyl group and a methylidene group makes it particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trichloromethyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its reactivity can help in labeling or modifying biomolecules for experimental purposes.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on its activity against specific biological targets or its ability to modulate certain pathways.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group and the oxazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, modulating their activity or function.
Comparación Con Compuestos Similares
- 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane
- 5-Methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole
Comparison: While both compounds share the trichloromethyl and methylidene groups, their ring structures differ. The oxazole ring in 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole provides unique reactivity compared to the dioxolane ring in 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane. This difference in structure can lead to variations in their chemical behavior and applications.
Propiedades
Número CAS |
918823-56-0 |
|---|---|
Fórmula molecular |
C6H6Cl3NO |
Peso molecular |
214.5 g/mol |
Nombre IUPAC |
5-methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h4H,1H2,2H3 |
Clave InChI |
XCAQEOUGXODWOK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)N=C(O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)



![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)
![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)


